molecular formula C18H18F3NO3S B2929606 4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine CAS No. 1351659-46-5

4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine

Cat. No.: B2929606
CAS No.: 1351659-46-5
M. Wt: 385.4
InChI Key: DNVHDRXSWSXTPV-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine (CAS 1351659-46-5) is a synthetic morpholine derivative of significant interest in medicinal chemistry and oncology research. The compound features a morpholine ring substituted at the 2-position with a 4-(trifluoromethyl)phenyl group and at the 4-position with a benzylsulfonyl moiety. With a molecular formula of C18H18F3NO3S and a molecular weight of 385.4 g/mol, this compound is part of a class of molecules being investigated for their potential to target critical mitotic pathways in cancer cells . The structural architecture of this compound is particularly noteworthy. The trifluoromethyl group is a key functional motif in modern drug design, known to profoundly influence a compound's properties by enhancing its metabolic stability, membrane permeability, and binding affinity to hydrophobic pockets in target proteins . Furthermore, the benzylsulfonyl group acts as a polar, electron-withdrawing substituent that can improve aqueous solubility and engage in specific hydrogen-bonding interactions with biological targets, which is crucial for optimizing pharmacokinetic profiles . This reagent is a valuable building block for chemical biologists and medicinal chemists exploring the structure-activity relationships (SAR) of novel therapeutic agents. Its core structure is relevant for probing the Hec1/Nek2 protein interaction pathway, a promising target for the development of next-generation antimitotic cancer therapies . Researchers can utilize this compound as a precursor or analog in synthesizing and evaluating small-molecule inhibitors designed to disrupt mitotic regulation and induce apoptosis in proliferating cells. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-benzylsulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3S/c19-18(20,21)16-8-6-15(7-9-16)17-12-22(10-11-25-17)26(23,24)13-14-4-2-1-3-5-14/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVHDRXSWSXTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with morpholine in the presence of a base to form the corresponding morpholine derivative. This intermediate is then subjected to sulfonylation using benzylsulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The sulfonyl group can form strong hydrogen bonds, contributing to the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and biological data of 4-(benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine with related morpholine derivatives:

Compound Name Molecular Formula Substituent at Position 4 Molecular Weight Synthesis Method Biological Activity/Notes
4-(Benzylsulfonyl)-2-(4-TFMP)morpholine C₂₀H₂₀F₃NO₃S Benzylsulfonyl 429.44 Not explicitly described Assumed role in enzyme inhibition
4-Isopropyl-2-(3-TFMP)morpholine (Oxaflozane) C₁₄H₁₈F₃NO Isopropyl 273.33 Unspecified LD₅₀ (oral, mouse): 420 mg/kg
4-Tert-butyl-2-[3-TFMP]morpholine C₁₅H₂₀F₃NO Tert-butyl 287.32 Not detailed No toxicity data available
4-[2-(Dioxaborolan)-4-TFMP]morpholine C₁₇H₂₃BF₃NO₃ Boronate ester 357.17 Commercial synthesis Used in Suzuki cross-coupling
Rivaroxaban Intermediate C₁₉H₂₃N₃O₅ Aminomethyl-oxazolidinone 373.41 Lithium-mediated coupling Anticoagulant intermediate
4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-(4-TFMP)morpholine C₂₀H₂₂F₃NO₄S Methoxy-dimethylphenyl sulfonyl 429.5 Unspecified Structural analog with distinct sulfonyl group

Key Observations:

  • Substituent Effects : The benzylsulfonyl group in the target compound increases molecular weight and steric bulk compared to isopropyl (Oxaflozane) or tert-butyl analogs. This bulk may enhance binding specificity but reduce solubility.
  • Trifluoromethyl Role : All compounds retain the 4-(trifluoromethyl)phenyl group, which improves metabolic stability and membrane permeability due to its lipophilic nature.
  • Synthesis Diversity : While Rivaroxaban intermediates use lithium-mediated coupling , other morpholine derivatives (e.g., boronate esters) are synthesized for cross-coupling applications . The target compound likely requires sulfonylation steps, akin to the methoxy-dimethylphenyl sulfonyl analog .

Pharmacological and Toxicological Profiles

  • Oxaflozane : Exhibits moderate oral toxicity (LD₅₀ = 420 mg/kg in mice), suggesting that smaller substituents (isopropyl) may correlate with higher acute toxicity compared to bulkier groups like benzylsulfonyl.
  • Rivaroxaban Intermediate : Demonstrates anticoagulant activity by inhibiting Factor Xa, highlighting the pharmacological relevance of morpholine-containing compounds.

Physicochemical Properties

  • Solubility : The benzylsulfonyl group may reduce aqueous solubility compared to the boronate ester or tert-butyl derivatives .
  • Stability : The trifluoromethyl group enhances resistance to oxidative metabolism, a feature shared across all listed compounds.

Biological Activity

4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is a complex organic compound notable for its potential biological activities. The compound features a morpholine ring, a benzylsulfonyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H20F3NO3S
  • CAS Number : 2330223-27-1

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Enzyme Inhibition : Compounds containing morpholine and sulfonamide functionalities have been studied for their ability to inhibit enzymes such as tyrosinase, which is relevant in treating hyperpigmentation and certain skin cancers.
  • Neurotransmitter Interaction : The morpholine ring may interact with neurotransmitter receptors, suggesting potential effects on the central nervous system.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique features that may enhance its biological profile:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
4-BromobenzylsulfonylmorpholineContains bromine instead of trifluoromethylTyrosinase inhibitionParticipates in Suzuki coupling reactions
4-MethoxybenzenesulfonylmorpholineContains methoxy groupPotential anti-inflammatory propertiesBetter solubility in organic solvents
5-(p-Tolyl)-3,4-dihydropyrroleLacks sulfonamide but has p-tolyl groupAnticancer propertiesExhibits different reactivity patterns due to lack of sulfonamide

The trifluoromethyl substitution in this compound may enhance its binding affinity and metabolic stability compared to these similar compounds.

Case Studies and Research Findings

  • Tyrosinase Inhibition Studies :
    • Preliminary studies on structurally related compounds indicate significant inhibition of tyrosinase activity, which is crucial for developing treatments for skin conditions like hyperpigmentation.
  • Antimicrobial Activity :
    • Investigations into other compounds featuring similar functional groups have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .
  • Neuropharmacological Effects :
    • Research into morpholine derivatives has highlighted their potential interactions with neurotransmitter systems, indicating possible applications in neuropharmacology.

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